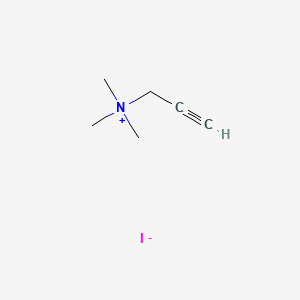
Tris(trimethylsilyl)silanol
Overview
Description
Tris(trimethylsilyl)silane is an organosilicon compound with the formula (Me 3 Si) 3 SiH (where Me = CH 3). It is a colorless liquid that is classified as a hydrosilane since it contains an Si-H bond . It is generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones .
Synthesis Analysis
Tris(trimethylsilyl)silanol reacts with trimethylchlorosilane to give (Me3Si)3SiCl. The hydrolysis of (Me3Si)3SiONa (Li) in benzene and hexane yields the corresponding silanol .Molecular Structure Analysis
The molecular structure of Tris(trimethylsilyl)silanol can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis
Tris(trimethylsilyl)silane is used as a reagent to deliver hydrogen atoms . It can be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane . It is also used in various radical-based transformations in water .Physical And Chemical Properties Analysis
Tris(trimethylsilyl)silane is a colorless liquid with a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol .Scientific Research Applications
Synthesis and Reactivity
Tris(trimethylsilyl)silanol has been used to synthesize lithium and sodium tris(trimethylsilyl)silanolates, which exhibit unique reactivity and association in solution. These silanolates show differential activity in reactions with trimethylchlorosilane, leading to various derivatives (Kornev et al., 1995).
Applications in Organic Chemistry
In organic chemistry, tris(trimethylsilyl)silanol is a cornerstone, particularly in free radical chemistry. Its use in functional group insertion, transformations, and synthesis of complex molecules, natural products, polymers, surfaces, and new materials highlights its versatility. The compound's evolution over three decades underlines its significant role in both academic and industrial applications (Chatgilialoglu et al., 2018).
Metallaphotoredox Catalysis
Tris(trimethylsilyl)silanol plays a critical role in metallaphotoredox catalysis. It is used as an effective halogen abstraction reagent, enabling Csp3-Csp3 cross-electrophile coupling. This method has been particularly successful in coupling various aliphatic groups, demonstrating its utility in organic molecule construction (Smith et al., 2018).
Radical-Based Reducing Agent
As a radical-based reducing agent, tris(trimethylsilyl)silanol has been effective in reducing organic halides, selenides, xanthates, and isocyanides. It also serves as a mediator in forming intermolecular carbon-carbon bonds via radicals, demonstrating its versatility in various organic reactions (Ballestri et al., 1991).
Applications in Polymer Chemistry
In the field of polymer chemistry, tris(trimethylsilyl)silanol has shown its strategic importance. It is used in photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides, underscoring its utility in the synthesis of polymers and materials with specific properties (Chatgilialoglu & Lalevée, 2012).
Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
properties
IUPAC Name |
hydroxy-tris(trimethylsilyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H28OSi4/c1-11(2,3)14(10,12(4,5)6)13(7,8)9/h10H,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTWCNHNRLMBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](O)([Si](C)(C)C)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H28OSi4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402456 | |
| Record name | 2-Trisilanol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7428-60-6 | |
| Record name | 2-Trisilanol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



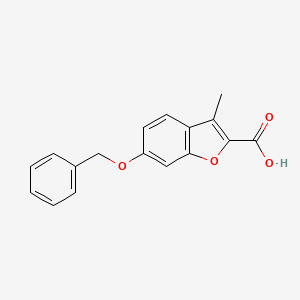
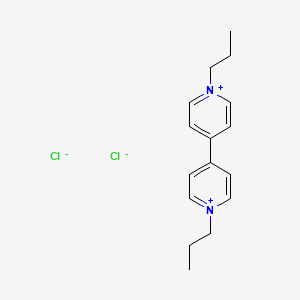





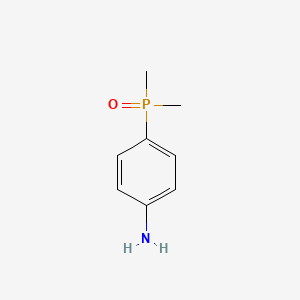
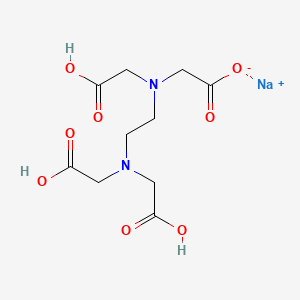

![Benzoic acid, 2-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]-](/img/structure/B3056730.png)


